molecular formula C7H7BrFNO B13557714 (R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol

(R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol

Cat. No.: B13557714
M. Wt: 220.04 g/mol
InChI Key: WWCXWHCEIGTHSO-SCSAIBSYSA-N
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Description

(1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with bromine and fluorine atoms, as well as an ethan-1-ol group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

    Alcohol Formation: The ethan-1-ol group can be introduced through a Grignard reaction or other suitable methods, followed by reduction if necessary.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions to form various derivatives, such as reducing the bromine atom to a hydrogen atom using hydrogen gas and a palladium catalyst.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Potassium fluoride (KF), cesium fluoride (CsF), N-bromosuccinimide (NBS)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Dehalogenated derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism of action for compounds like (1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-ol
  • (1R)-1-(5-bromo-2-chloropyridin-3-yl)ethan-1-ol
  • (1R)-1-(5-bromo-2-methylpyridin-3-yl)ethan-1-ol

Uniqueness

The unique combination of bromine and fluorine atoms in (1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol can confer distinct chemical properties, such as enhanced reactivity or binding affinity, compared to similar compounds with different substituents.

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

(1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H7BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1

InChI Key

WWCXWHCEIGTHSO-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=C(N=CC(=C1)Br)F)O

Canonical SMILES

CC(C1=C(N=CC(=C1)Br)F)O

Origin of Product

United States

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